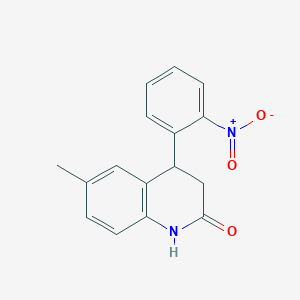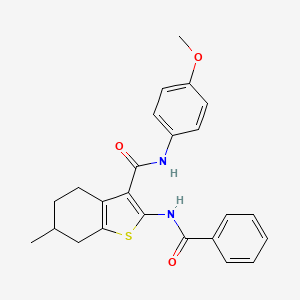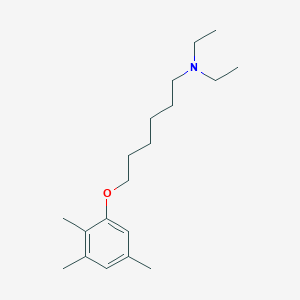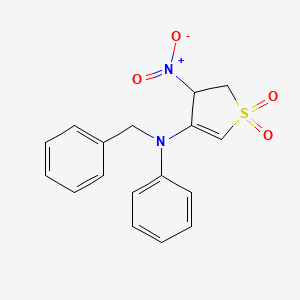
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide, also known as CPPB, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in several neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is expressed throughout the brain. This receptor is involved in several signaling pathways, including the regulation of synaptic plasticity, neurotransmitter release, and gene expression. By blocking the activity of this receptor, this compound can modulate the activity of these pathways and alter the function of the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. One of the main effects is the modulation of the activity of the mGluR5 receptor, which can alter the function of the brain. This compound has also been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide is its selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. Additionally, this compound has been shown to have good pharmacokinetic properties, making it a potential therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, the effects of this compound may vary depending on the animal model or the specific experimental conditions used.
Orientations Futures
There are several future directions for research on N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide. One area of research is in the development of this compound as a therapeutic agent for neurological and psychiatric disorders. Another area of research is in the investigation of the molecular mechanisms underlying the effects of this compound on the brain. Additionally, research on this compound can provide insight into the role of the mGluR5 receptor in various physiological processes, which can lead to the development of new therapeutic targets.
Méthodes De Synthèse
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromo-1H-pyrazole with 4-cyanobiphenyl in the presence of a palladium catalyst to form 3-(4-cyanobiphenyl-4-yl)-1H-pyrazole. The second step involves the reaction of this intermediate with cyclopropylamine to form N-cyclopropyl-3-(4-cyanobiphenyl-4-yl)-1H-pyrazole. Finally, the third step involves the reaction of this intermediate with 4-chlorobenzoyl chloride in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-cyclopropyl-3'-(1H-pyrazol-3-yl)-4-biphenylcarboxamide has been extensively studied for its potential use in various scientific applications. One of the main areas of research is in the field of neuroscience, where this compound has been shown to modulate the activity of the mGluR5 receptor. This receptor is involved in several neurological and psychiatric disorders, including anxiety, depression, and addiction. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for these disorders.
Propriétés
IUPAC Name |
N-cyclopropyl-4-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(21-17-8-9-17)14-6-4-13(5-7-14)15-2-1-3-16(12-15)18-10-11-20-22-18/h1-7,10-12,17H,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNBZVGPZNSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![3-(1,3-benzodioxol-5-yl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157071.png)
![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)


![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)
![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)